molecular formula C25H23N3O5S B11426133 2-((2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl)sulfonyl)-N-phenylacetamide

2-((2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl)sulfonyl)-N-phenylacetamide

Cat. No.: B11426133
M. Wt: 477.5 g/mol
InChI Key: BCHDZKCGASTQPX-UHFFFAOYSA-N
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Description

2-{[2,5-BIS(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFONYL}-N~1~-PHENYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes an imidazole ring substituted with methoxyphenyl groups and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2,5-BIS(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFONYL}-N~1~-PHENYLACETAMIDE typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and formaldehyde. The methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions. The sulfonyl group is then added through a sulfonation reaction, and finally, the phenylacetamide moiety is attached through an amide bond formation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[2,5-BIS(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFONYL}-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the imidazole ring can produce dihydroimidazole derivatives .

Scientific Research Applications

2-{[2,5-BIS(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFONYL}-N~1~-PHENYLACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2,5-BIS(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFONYL}-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme function. These interactions can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
  • 2,6-BIS(4-METHOXYPHENYL)-1-METHYLPIPERIDIN-4-ONE OXIME ESTERS

Uniqueness

2-{[2,5-BIS(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFONYL}-N~1~-PHENYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazole ring and sulfonyl group make it particularly effective in binding to enzymes and metal ions, distinguishing it from other similar compounds .

Properties

Molecular Formula

C25H23N3O5S

Molecular Weight

477.5 g/mol

IUPAC Name

2-[[2,4-bis(4-methoxyphenyl)-1H-imidazol-5-yl]sulfonyl]-N-phenylacetamide

InChI

InChI=1S/C25H23N3O5S/c1-32-20-12-8-17(9-13-20)23-25(28-24(27-23)18-10-14-21(33-2)15-11-18)34(30,31)16-22(29)26-19-6-4-3-5-7-19/h3-15H,16H2,1-2H3,(H,26,29)(H,27,28)

InChI Key

BCHDZKCGASTQPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)OC)S(=O)(=O)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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